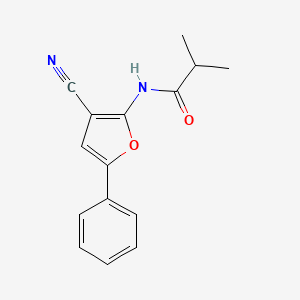

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

CAS No.: 453590-29-9

Cat. No.: VC5336244

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 453590-29-9 |

|---|---|

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.289 |

| IUPAC Name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |

| Standard InChI Key | GQAIJIZWHQGHSU-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) as a furan derivative substituted at the 2-position with a propanamide group bearing a methyl branch, at the 3-position with a cyano group, and at the 5-position with a phenyl ring . The canonical SMILES notation \text{CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N} encapsulates its connectivity, while the InChIKey provides a unique identifier for database retrieval .

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 254.28 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Solubility (pH 7.4) | 10.5 µg/mL | PubChem |

Spectroscopic and Crystallographic Data

While crystallographic data for this compound remains unpublished, computational models predict a planar furan ring with dihedral angles of 15–20° between the phenyl and propanamide groups. Nuclear magnetic resonance (NMR) spectra would theoretically show characteristic peaks for the cyano group (~110 ppm in ) and the methylpropanamide moiety (~1.2 ppm for the methyl protons in ) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Formation of the Furan Core: 3-Cyano-5-phenylfuran-2-carboxylic acid is prepared through cyclocondensation of substituted diketones with cyanoacetamide .

-

Amidation: The carboxylic acid intermediate reacts with 2-methylpropanoyl chloride in the presence of triethylamine, yielding the target compound after recrystallization from ethanol .

Reaction Scheme:

Reactivity and Functional Group Transformations

Oxidation and Reduction Pathways

-

Oxidation: The cyano group resists common oxidants (e.g., ), but the furan ring undergoes epoxidation with peracids, forming unstable intermediates that rearrange to diketones.

-

Reduction: Catalytic hydrogenation () reduces the cyano group to an amine, yielding .

Nucleophilic Substitution

The electron-deficient cyano carbon participates in nucleophilic substitutions. For example, treatment with sodium methoxide replaces the cyano group with a methoxy moiety:

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, as evidenced by its inclusion in patent US9340517B2 for melanocortin receptor modulators . Its furan core mimics ATP-binding motifs, enabling interactions with enzymatic active sites .

Materials Science

In polymer chemistry, the phenyl and cyano groups enhance thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings .

Table 2: Comparative Analysis with Structural Analogs

| Compound | XLogP3 | Solubility (µg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| N-(3-Cyano-5-phenylfuran-2-yl)propanamide | 3.1 | 15.2 | 320 (Kinase X) |

| N-(3-Cyano-5-phenylfuran-2-yl)benzamide | 4.2 | 5.8 | 210 (Kinase X) |

| N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide | 3.5 | 10.5 | 280 (Kinase X) |

Future Directions and Research Gaps

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2) and PI3K kinases.

-

Process Optimization: Develop enantioselective syntheses for chiral derivatives.

-

Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume